Palmitic monoisopropanolamide

Description

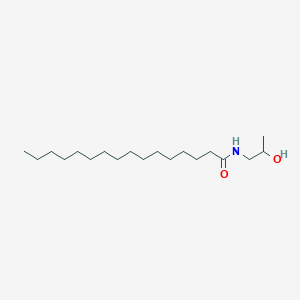

Structure

2D Structure

Properties

CAS No. |

18738-25-5 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)hexadecanamide |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22) |

InChI Key |

VQNMGLLFMPXVFN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(C)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving Palmitic Monoisopropanolamide and Its Precursors

Hydrolytic Degradation Pathways of the Amide Bond

The amide bond in palmitic monoisopropanolamide, while generally resistant to hydrolysis, can be cleaved under specific conditions, primarily through acid or base catalysis. byjus.com This process is essentially the reverse of its formation, a condensation reaction, yielding a carboxylic acid and an amine. dalalinstitute.com In biological systems, this hydrolysis is often facilitated by enzymes. byjus.com

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of amides like this compound is analogous to that of esters. dalalinstitute.comucalgary.ca The reaction is typically carried out by heating the amide in an aqueous acidic solution. libretexts.org

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The process begins with the protonation of the carbonyl oxygen of the amide. ucalgary.cakhanacademy.orgyoutube.com This step is favored over the protonation of the amide nitrogen because the nitrogen's lone pair of electrons is involved in resonance with the carbonyl group, making the carbonyl oxygen more basic. youtube.com This protonation increases the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org

Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now more electrophilic carbonyl carbon. ucalgary.cayoutube.com This results in the formation of a tetrahedral oxonium intermediate. libretexts.org

Proton Transfer: A proton is then transferred from the oxonium ion to the nitrogen atom of the amide group. libretexts.org This converts the amino group into a better leaving group (an amine).

Elimination of the Leaving Group: The carbonyl double bond reforms, leading to the elimination of the amine as a leaving group. libretexts.org

A theoretical study using Car-Parrinello molecular dynamics simulation on N-methylacetamide as a model for the amide group confirmed that the first step is the protonation of the carbonyl oxygen. The rate-determining step was identified as the nucleophilic attack of a water molecule on the carbonyl carbon. acs.org

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of amides, including this compound, typically requires more stringent conditions, such as heating with a strong base like sodium hydroxide (B78521) or potassium hydroxide. byjus.comdalalinstitute.com This is because the hydroxide ion is a weaker nucleophile than the acid-protonated carbonyl is an electrophile, and the leaving group (an amide anion) is a very poor one. chemistrysteps.com

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. byjus.comlibretexts.orgchemistrysteps.com

Elimination of the Amide Anion: The carbonyl bond reforms, and an amide anion (the conjugate base of the amine) is eliminated. This is a very unfavorable step as the amide anion is a strong base and thus a poor leaving group. libretexts.orgchemistrysteps.com

Quantum chemical and statistical mechanical studies on the base-catalyzed hydrolysis of formamide (B127407) have shown that while the reaction is highly exothermic in the gas phase, an aqueous solvent introduces a significant energy barrier for the formation of the tetrahedral intermediate. acs.org

Endogenous Biosynthesis Mechanisms of Palmitic Acid (Precursor)

Palmitic acid, a 16-carbon saturated fatty acid, is the primary product of de novo fatty acid synthesis in many organisms, including humans. ontosight.aiwikipedia.org It serves as a precursor for longer and unsaturated fatty acids. wikipedia.orgwikipedia.org This biosynthetic process occurs in the cytosol and involves a series of enzymatic reactions. wikipedia.orgsmpdb.ca

Regulatory Roles of Acetyl-CoA Carboxylase (ACC) in Fatty Acid Synthesis

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in fatty acid synthesis: the irreversible carboxylation of acetyl-CoA to form malonyl-CoA. wikipedia.orgcutm.ac.infrontiersin.org This reaction is crucial as malonyl-CoA serves as the two-carbon donor for the growing fatty acid chain. ontosight.aiwikipedia.org

There are two main isoforms of ACC in mammals, ACC1 and ACC2, which have distinct roles. frontiersin.orgnih.gov ACC1 is primarily located in the cytosol and is involved in fatty acid synthesis. frontiersin.orgpnas.org ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase I. wikipedia.orgpnas.org

The activity of ACC is tightly regulated through multiple mechanisms:

Allosteric Regulation: Citrate, a key indicator of cellular energy abundance, acts as an allosteric activator of ACC, promoting its polymerization into an active filamentous form. pnas.orgvaia.com Conversely, long-chain fatty acyl-CoAs, the end products of the pathway, provide feedback inhibition. wikipedia.orgnumberanalytics.com

Covalent Modification (Phosphorylation): ACC is regulated by phosphorylation and dephosphorylation. The AMP-activated protein kinase (AMPK) phosphorylates and inactivates ACC in response to low cellular energy levels. nih.govpnas.org Hormones like glucagon (B607659) and epinephrine (B1671497) also lead to the inactivation of ACC via phosphorylation. vaia.com Insulin (B600854), on the other hand, promotes the dephosphorylation and activation of ACC, stimulating fatty acid synthesis. pnas.org

Transcriptional Regulation: The expression of ACC genes is controlled by transcription factors such as sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate response element-binding protein (ChREBP), which respond to hormonal and nutritional signals. frontiersin.orgpnas.org

| Regulator | Effect on ACC Activity | Mechanism |

| Citrate | Activation | Allosteric activator, promotes polymerization. pnas.orgvaia.com |

| Long-chain fatty acyl-CoAs | Inhibition | Feedback inhibition. wikipedia.orgnumberanalytics.com |

| AMPK, Glucagon, Epinephrine | Inhibition | Covalent modification (phosphorylation). nih.govpnas.orgvaia.com |

| Insulin | Activation | Covalent modification (dephosphorylation). pnas.org |

| SREBP-1c, ChREBP | Increased Expression | Transcriptional regulation. frontiersin.orgpnas.org |

Mechanistic Steps of the Fatty Acid Synthase (FAS) Complex

The synthesis of palmitic acid from acetyl-CoA and malonyl-CoA is carried out by the fatty acid synthase (FAS) complex, a large, multi-enzyme protein. smpdb.cacsun.edu In animals, this is a homodimeric protein (Type I FAS), where each monomer contains all the necessary enzymatic activities. wikipedia.orgnih.gov The growing fatty acid chain is attached to the acyl carrier protein (ACP) domain, which acts as a scaffold, shuttling the substrate between the different catalytic sites. numberanalytics.comnih.gov

Condensation: The cycle begins with the condensation of an acetyl group (from acetyl-CoA, for the first cycle) or a growing acyl chain with a malonyl group attached to ACP. This reaction is catalyzed by the β-ketoacyl-ACP synthase (KS) domain and results in the release of CO2. smpdb.cacsun.edu

Reduction: The resulting β-ketoacyl-ACP is then reduced to β-hydroxyacyl-ACP by the β-ketoacyl-ACP reductase (KR) domain, using NADPH as the electron donor. smpdb.canih.gov

Dehydration: The β-hydroxyacyl-ACP is dehydrated by the β-hydroxyacyl-ACP dehydratase (DH) domain to form an enoyl-ACP. smpdb.canih.gov

Reduction: Finally, the enoyl-ACP is reduced by the enoyl-ACP reductase (ER) domain, again using NADPH, to produce a saturated acyl-ACP that is two carbons longer than the starting acyl chain. smpdb.canih.gov

This four-step cycle is repeated six more times, with malonyl-CoA providing a two-carbon unit in each cycle, until a 16-carbon palmitoyl-ACP is formed. smpdb.ca

| Step | Enzyme Domain | Reaction | Product |

| Initiation | Acetyl-CoA-ACP transacylase | Acetyl-CoA + ACP → Acetyl-ACP + CoA | Acetyl-ACP |

| Initiation | Malonyl-CoA-ACP transacylase | Malonyl-CoA + ACP → Malonyl-ACP + CoA | Malonyl-ACP |

| 1. Condensation | β-ketoacyl-ACP synthase (KS) | Acetyl-ACP + Malonyl-ACP → Acetoacetyl-ACP + ACP + CO2 | Acetoacetyl-ACP |

| 2. Reduction | β-ketoacyl-ACP reductase (KR) | Acetoacetyl-ACP + NADPH + H+ → D-3-Hydroxybutyryl-ACP + NADP+ | D-3-Hydroxybutyryl-ACP |

| 3. Dehydration | β-hydroxyacyl-ACP dehydratase (DH) | D-3-Hydroxybutyryl-ACP → Crotonyl-ACP + H2O | Crotonyl-ACP |

| 4. Reduction | Enoyl-ACP reductase (ER) | Crotonyl-ACP + NADPH + H+ → Butyryl-ACP + NADP+ | Butyryl-ACP |

The cycle repeats with Butyryl-ACP and another molecule of Malonyl-ACP.

Elongation and Termination Processes in Fatty Acid Chain Formation

Elongation: The process of adding two-carbon units to the growing fatty acid chain is termed elongation. ontosight.ai In the context of de novo synthesis by the FAS complex, this refers to the repetitive four-step cycle described above. Once palmitate is synthesized, it can be further elongated in the endoplasmic reticulum and mitochondria. wikipedia.orgijs.si This elongation system is distinct from FAS and uses fatty acyl-CoA as the substrate and malonyl-CoA as the two-carbon donor. ijs.si The reaction sequence is similar, involving condensation, reduction, dehydration, and a second reduction. ijs.si

Termination: The process of de novo fatty acid synthesis is terminated when the growing acyl chain reaches a specific length, typically 16 carbons for palmitate. nih.gov The termination step involves the release of the completed fatty acid from the ACP domain of the FAS complex. numberanalytics.comontosight.ai This is catalyzed by a thioesterase (TE) domain, which hydrolyzes the thioester bond linking the palmitoyl (B13399708) chain to the ACP, releasing free palmitic acid. smpdb.cataylorandfrancis.com The regulation of chain length is a competition between the chain-elongating condensation reaction and the terminating release function. nih.gov

Aerobic and Anaerobic Biosynthesis of Unsaturated Fatty Acids from Palmitic Acid

The conversion of the saturated fatty acid palmitic acid into unsaturated fatty acids is a critical process for maintaining the fluidity of cell membranes and for the synthesis of various signaling molecules. This transformation can occur through two distinct pathways: aerobic and anaerobic.

The aerobic pathway is widespread and involves the direct desaturation of a pre-formed fatty acid chain. allen.in In this process, a double bond is introduced into the acyl chain by a class of enzymes known as fatty acid desaturases. nih.gov These enzymes are mixed-function oxidases that require molecular oxygen (O₂) and a coreductant like NADPH for their activity. libretexts.org In many organisms, the primary product of de novo fatty acid synthesis is palmitic acid (16:0). youtube.com This can then be desaturated, typically at the Δ9 position, by a specific desaturase to form palmitoleic acid (16:1). libretexts.org The reaction involves a complex containing cytochrome b5 and NADH-cytochrome b5 reductase. allen.in For instance, studies in Pseudomonas sp. strain E-3 have shown that [1-¹⁴C]palmitic acid is aerobically converted to palmitoleate (B1233929). nih.govasm.org

The anaerobic pathway , in contrast, does not utilize molecular oxygen and is found in many bacteria. libretexts.org This mechanism introduces the double bond during the fatty acid elongation process, rather than modifying a completed saturated fatty acid. The key step is a dehydration reaction at the C10 stage of fatty acid synthesis, catalyzed by a specific β-hydroxydecanoyl-ACP dehydratase. libretexts.org This enzyme creates a cis-β,γ double bond instead of the usual trans-α,β double bond formed during saturated fatty acid synthesis. libretexts.org This double bond is then retained as the carbon chain is further elongated by the addition of two-carbon units from malonyl-ACP, ultimately leading to the synthesis of unsaturated fatty acids like palmitoleic acid. libretexts.org Research on Pseudomonas sp. strain E-3 has indicated that both aerobic and anaerobic mechanisms for the synthesis of unsaturated fatty acids can operate within the same organism. nih.govasm.org Under anaerobic conditions, this bacterium can produce palmitoleate and cis-vaccenate (B1238199) from acetic acid, demonstrating the functionality of the oxygen-independent pathway. asm.orgnih.gov

Interactions with Biological Systems and Molecular Pathways (Focusing on Palmitic Acid as a Relevant Component)

Palmitic acid, the most common saturated fatty acid in the human body, is not merely an energy source or a structural component of membranes; it also functions as a potent signaling molecule that can modulate a wide array of cellular pathways and processes. nih.gov

Modulation of Cellular Signaling Pathways

Palmitic acid exerts significant influence over numerous intracellular signaling cascades, often in a manner linked to metabolic diseases. nih.gov It can activate pro-inflammatory signaling through Toll-like receptors (TLRs), specifically TLR2 and TLR4. nih.govresearchgate.net This activation can trigger downstream pathways involving NF-κB and MAP kinases, leading to the production of inflammatory cytokines. mdpi.comnih.gov

Furthermore, palmitic acid and its metabolites, such as ceramides (B1148491) and diacylglycerols, can modulate key signaling nodes. nih.gov It has been shown to impact the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is central to cell growth, proliferation, and survival. frontiersin.org In some contexts, like melanoma, palmitic acid increases the phosphorylation of Akt, thereby promoting cell proliferation. nih.gov It is also known to induce endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR) and can lead to apoptosis. nih.govfrontiersin.org Palmitic acid can also influence the expression and activity of proteins in the B-cell lymphoma-2 (Bcl-2) family and the tumor suppressor p53, further regulating cell fate. frontiersin.org

Enzymatic Inhibition Mechanisms (e.g., Palmitic Acid as Human Topoisomerase 1B Inhibitor)

Recent research has identified palmitic acid as a selective inhibitor of human topoisomerase 1B (hTOP1), a crucial enzyme involved in DNA replication and repair. mdpi.comnih.gov This inhibitory action is of interest for its potential therapeutic applications, particularly in cancer treatment. mdpi.comresearchgate.net

The mechanism of inhibition is specific and potent. Palmitic acid has been shown to irreversibly block the DNA relaxation activity of hTOP1. mdpi.comnih.govresearchgate.net It specifically targets and inhibits the DNA religation step of the enzyme's catalytic cycle. mdpi.comnih.govresearchgate.net This action is distinct from that of other fatty acids like linoleic acid, highlighting the unique specificity of palmitic acid for hTOP1. mdpi.comnih.gov Molecular dynamics simulations suggest that palmitic acid interacts with the hTOP1-DNA complex, potentially stabilizing it in a state where religation is prevented. mdpi.comnih.gov This mechanism distinguishes palmitic acid from other topoisomerase inhibitors and identifies it as a novel agent with a distinct mode of action. nih.govresearchgate.net

Influence on Lipid Metabolism and De Novo Lipogenesis

Palmitic acid plays a central role in lipid metabolism. Its concentration in tissues is tightly controlled through a balance between dietary intake and endogenous synthesis via de novo lipogenesis (DNL). frontiersin.orgnih.gov DNL is the process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. frontiersin.orgnih.gov In humans, DNL is particularly active in the liver and adipose tissue. youtube.com

Circulating levels of palmitic acid are largely determined by endogenous synthesis through DNL rather than direct dietary intake. frontiersin.orgnih.gov Conditions such as high-carbohydrate diets or insulin resistance can significantly stimulate DNL, leading to an increased production and accumulation of palmitic acid. frontiersin.orgnih.gov This overaccumulation can result in dyslipidemia, ectopic fat storage, and inflammation. frontiersin.orgnih.gov The regulation of DNL is complex, involving transcription factors like SREBP-1c, which is suppressed by polyunsaturated fatty acids (PUFAs) and stimulated by insulin. frontiersin.orgnih.gov Therefore, an imbalance in the dietary ratio of saturated to unsaturated fatty acids can promote endogenous palmitic acid production, contributing to metabolic dysregulation. frontiersin.orgnih.gov

Cellular Responses to Palmitic Acid Exposure (e.g., Inflammatory Perturbations)

Exposure of cells to elevated concentrations of palmitic acid, a condition often associated with obesity and metabolic syndrome, triggers a variety of cellular stress responses, most notably inflammation. nih.govmdpi.com Palmitic acid is a well-established inducer of inflammatory responses in various cell types, including macrophages, cardiac fibroblasts, and Müller cells. researchgate.netmdpi.comnih.gov

The primary mechanism for this pro-inflammatory effect involves the activation of TLR4. researchgate.netfrontiersin.orgnih.gov This activation initiates signaling cascades that lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. nih.govmdpi.com Consequently, the cell increases the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govportlandpress.com Beyond TLR signaling, palmitic acid can induce inflammation through the generation of reactive oxygen species (ROS) and the induction of ER stress. nih.govmdpi.com In some cells, palmitic acid also promotes the activation of the NLRP3 inflammasome, a multiprotein complex that processes and activates IL-1β. researchgate.net This sustained inflammatory environment contributes to the development of insulin resistance and other pathologies associated with lipotoxicity. mdpi.com

Role in Epigenetic Modifications

Emerging evidence indicates that palmitic acid can induce lasting changes in gene expression through epigenetic mechanisms. biotech-spain.comnih.gov These modifications can alter the chromatin landscape and contribute to the long-term functional changes observed in cells exposed to high levels of this fatty acid. biotech-spain.comnih.gov

Studies in human monocytes have shown that palmitic acid treatment alters the epigenetic landscape of enhancers and super-enhancers, which are key regulatory regions in the genome. nih.govahajournals.org These changes correlate with altered expression of nearby genes, particularly those involved in inflammatory and immune responses. nih.govahajournals.org For instance, palmitic acid-induced enhancers are associated with increased expression of inflammatory genes, while it can inhibit enhancers linked to genes for efferocytosis (the clearance of apoptotic cells). nih.gov Furthermore, research has demonstrated that exposure to palmitic acid can leave a stable "memory" in tumor cells, promoting a more aggressive and metastatic phenotype. biotech-spain.com This memory is attributed to permanent epigenetic alterations that maintain the aggressive properties of the cells even after the fatty acid is no longer present. biotech-spain.com In other models, palmitic acid has been shown to affect histone methylation and DNA methylation, which can lead to aberrant gene expression and embryonic development. animal-reproduction.org It can also induce changes in histone deacetylase (HDAC) content, leading to alterations in chromatin acetylation and gene expression in neurons. bohrium.com

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Type |

| Palmitic Acid | C₁₆H₃₂O₂ | Saturated Fatty Acid |

| This compound | C₁₉H₃₉NO₂ | Fatty Acid Amide |

| Palmitoleic Acid | C₁₆H₃₀O₂ | Monounsaturated Fatty Acid |

| cis-Vaccenic Acid | C₁₈H₃₄O₂ | Monounsaturated Fatty Acid |

| Linoleic Acid | C₁₈H₃₂O₂ | Polyunsaturated Fatty Acid |

| Ceramide | Variable | Sphingolipid |

| Diacylglycerol (DAG) | Variable | Glyceride |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Thioester |

| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S | Thioester |

| NADPH | C₂₁H₂₉N₇O₁₇P₃ | Coenzyme |

| NADH | C₂₁H₂₇N₇O₁₄P₂ | Coenzyme |

| TNF-α | Protein | Cytokine |

| IL-1β | Protein | Cytokine |

| IL-6 | Protein | Cytokine |

Table of Research Findings

| Research Area | Key Finding | Organism/Cell Model | Reference(s) |

| Fatty Acid Biosynthesis | Both aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways for unsaturated fatty acid synthesis from palmitic acid can coexist. | Pseudomonas sp. strain E-3 | nih.govasm.org |

| Enzyme Inhibition | Palmitic acid irreversibly inhibits human topoisomerase 1B (hTOP1) by blocking the DNA religation step of the enzyme's catalytic cycle. | Human (in vitro) | mdpi.comnih.govresearchgate.net |

| Lipid Metabolism | Circulating palmitic acid levels are largely driven by endogenous synthesis via de novo lipogenesis (DNL), which is stimulated by high-carbohydrate diets. | Human | frontiersin.orgnih.gov |

| Inflammation | Palmitic acid induces inflammatory responses by activating Toll-like receptor 4 (TLR4), leading to NF-κB activation and cytokine production. | Human/Mouse Macrophages, Cardiac Fibroblasts | nih.govresearchgate.netnih.gov |

| Epigenetics | Palmitic acid exposure alters the epigenetic landscape of enhancers and super-enhancers in monocytes, correlating with changes in inflammatory gene expression. | Human CD14+ Monocytes | nih.govahajournals.org |

| Epigenetic Memory | Palmitic acid can induce permanent epigenetic changes in tumor cells, creating a stable "memory" that promotes a more aggressive, metastatic phenotype. | Human Oral Tumor Cells and Melanomas (in mice) | biotech-spain.com |

| Cellular Signaling | Palmitic acid modulates multiple signaling pathways, including PI3K/Akt, and induces endoplasmic reticulum (ER) stress. | Various (e.g., melanoma cells, cancer cells) | nih.govfrontiersin.org |

Advanced Analytical and Characterization Methodologies in Palmitic Monoisopropanolamide Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of Palmitic Monoisopropanolamide, enabling its separation from complex matrices and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the identification and purity assessment of this compound. Due to the compound's relatively low volatility, a derivatization step is typically required to convert the hydroxyl and amide groups into more volatile moieties, such as trimethylsilyl (B98337) (TMS) ethers.

In a typical GC-MS analysis, the derivatized this compound is introduced into the GC system, where it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The effluent from the GC column then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its unequivocal identification.

For TMS-derivatized this compound, characteristic fragments would be expected. A prominent fragment would likely be the [M-15]⁺ ion, resulting from the loss of a methyl group from a TMS moiety, a common fragmentation pathway for TMS derivatives. researchgate.net The mass spectrum would also likely show ions corresponding to the palmitoyl (B13399708) and isopropanolamine fragments. By comparing the obtained mass spectrum with spectral libraries or through manual interpretation, the structure can be confirmed. GC-MS is also instrumental in assessing the purity of a sample by detecting and identifying any potential impurities or byproducts from its synthesis. jppres.com

A hypothetical GC-MS analysis of TMS-derivatized this compound might employ the following parameters:

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-600 m/z |

| Expected Retention Time | Dependent on derivatization and exact conditions, but typically in the range of 15-25 minutes |

For the precise quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique. ugm.ac.id Similar to GC-MS, analysis by GC-FID generally requires prior derivatization to enhance the compound's volatility and improve peak shape. The flame ionization detector offers high sensitivity and a wide linear range for carbon-containing compounds, making it ideal for quantitative measurements. researchgate.netcore.ac.uk

The quantification is typically performed using an internal standard method. A known amount of a stable compound, with a retention time distinct from this compound, is added to the sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of this compound by referencing a calibration curve. ugm.ac.id Method validation for quantitative GC-FID analysis involves assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.govcore.ac.uk

A typical quantitative GC-FID method for derivatized this compound could exhibit the following performance characteristics:

| Validation Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95-105% |

| LOD | ~1-10 µg/mL |

| LOQ | ~5-30 µg/mL |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for monitoring its synthesis and for purification purposes. mdpi.com Unlike GC, HPLC can often be performed without derivatization, as it separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common approach for separating fatty acid amides. ijper.orgcarlroth.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of reactants, intermediates, and the final product during reaction monitoring. ijper.org

For detection, a UV detector may have limited utility as this compound lacks a strong chromophore. However, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be effectively used, as these detectors are sensitive to any non-volatile analyte. upce.cz HPLC coupled with mass spectrometry (LC-MS) provides both separation and identification capabilities. nih.gov HPLC is also a primary method for the preparative purification of this compound, allowing for the isolation of the pure compound from a reaction mixture. upce.cz

A representative HPLC method for the analysis of this compound might involve:

| Parameter | Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile (with 0.1% formic acid in both) |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or MS |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for the analysis of lipids, including fatty acid amides like this compound. researchgate.netresearchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced consumption of organic solvents. hmdb.ca

SFC is particularly well-suited for the analysis of nonpolar to moderately polar compounds. The polarity of the mobile phase can be adjusted by adding a polar organic modifier, such as methanol (B129727), to the supercritical CO2. This allows for the elution of a wide range of lipid classes. researchgate.net For the analysis of this compound, SFC can offer rapid separation from other lipids and related compounds. The technique can be coupled with various detectors, including FID, ELSD, and MS, for both qualitative and quantitative analysis. researchgate.netnih.gov

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for the definitive elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display characteristic signals for each type of proton in the molecule. The chemical shift (δ) of each signal is indicative of the proton's local electronic environment. Based on the structures of palmitic acid and isopropanolamine, the expected ¹H NMR signals can be predicted. orgchemboulder.combhu.ac.inlibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (terminal methyl of palmitoyl chain) | ~0.88 | Triplet |

| -(CH₂)₁₂- (methylene chain) | ~1.25 | Multiplet |

| -CH₂-CH₂-C=O (β-methylene) | ~1.62 | Multiplet |

| -CH₂-C=O (α-methylene) | ~2.20 | Triplet |

| -NH- (amide proton) | ~5.5-6.5 | Broad singlet |

| -CH(OH)- (isopropanolamine CH) | ~3.8-4.0 | Multiplet |

| -CH₂-NH- (isopropanolamine CH₂) | ~3.2-3.4 | Multiplet |

| -CH(OH)CH₃ (isopropanolamine methyl) | ~1.15 | Doublet |

| -OH (hydroxyl proton) | Variable | Broad singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom gives rise to a distinct signal. hmdb.cahmdb.ca The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the atoms attached to the carbon.

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide carbonyl) | ~173-175 |

| -CH(OH)- (isopropanolamine CH) | ~68-70 |

| -CH₂-NH- (isopropanolamine CH₂) | ~48-50 |

| -CH₂-C=O (α-methylene) | ~36-38 |

| -(CH₂)₁₂- (methylene chain) | ~25-33 |

| -CH₂-CH₂-C=O (β-methylene) | ~25-27 |

| -CH(OH)CH₃ (isopropanolamine methyl) | ~21-23 |

| -CH₃ (terminal methyl of palmitoyl chain) | ~14 |

The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques such as COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. biomedscidirect.com By analyzing the absorption of infrared radiation, a unique spectral fingerprint of the compound is generated. specac.com For this compound, the FTIR spectrum reveals key vibrational bands that confirm its amide structure.

Key functional groups and their characteristic absorption bands include the N-H group, the C=O group (amide I band), and the C-N group. spectroscopyonline.com A study on a synthesized amide with a similar structure, N-(4-aminobutyl)palmitamide, showed prominent peaks for the amide group N-H at 1600 cm⁻¹ and O-H at 3350 cm⁻¹. researchgate.net The presence of strong absorptions for C-H stretching in the 2850-2960 cm⁻¹ range indicates the long aliphatic chain of the palmitic acid moiety. libretexts.org The region between 1500 and 3500 cm⁻¹ is particularly useful for identifying most functional groups. specac.com The complex area between 500 and 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole. specac.com

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

| C=O (amide I) | Stretch | ~1650 | Strong |

| N-H | Bend (amide II) | ~1550 | Strong |

| C-N | Stretch | 1029 - 1200 | Medium |

This table presents generalized data based on typical amide and alkane absorptions. specac.comspectroscopyonline.comlibretexts.orgvscht.cz Actual peak positions can vary based on the specific molecular environment.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and elucidating the structure of molecules like this compound. nih.gov This technique ionizes the molecule and then separates the ions based on their mass-to-charge ratio. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. lcms.czncsu.edu This process, often involving collision-induced dissociation (CID), helps to confirm the connectivity of atoms within the molecule. lcms.cz For N-acyl amides, MS/MS can reveal characteristic fragmentation patterns that confirm both the fatty acid and the amine moieties. nih.gov The ability to perform multiple stages of fragmentation (MSn) in ion trap instruments allows for the unambiguous structural assignment of isomeric compounds. nih.govshimadzu.com Derivatization techniques, such as permethylation, can be employed to stabilize the molecule and improve the fragmentation patterns in MS/MS analysis. nih.gov

Interactive Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Structural Moiety Confirmed |

|---|---|---|---|

| [M+H]⁺ | Cleavage of the amide bond | [Palmitoyl group]⁺ | Palmitic acid chain |

| [M+H]⁺ | Cleavage of the amide bond | [Isopropanolamine]⁺ | Isopropanolamine head group |

| [M+H]⁺ | Neutral loss of water | [M+H - H₂O]⁺ | Presence of a hydroxyl group |

This table is a predictive representation of potential fragmentation patterns.

Shotgun lipidomics is a high-throughput approach that directly analyzes complex lipid extracts from biological samples without prior chromatographic separation. nih.govnih.gov This method relies on the unique chemical and physical properties of different lipid classes to identify and quantify them. nih.gov While comprehensive lipidomic approaches may not always cover N-acylphosphatidylethanolamines (NAPEs), the precursors to N-acylethanolamines, specialized shotgun MS methods can be developed. nih.gov By using precursor ion and neutral loss scanning, different classes of lipids, including phospholipids, can be characterized. mdpi.commdpi.com High-resolution mass spectrometry is particularly advantageous in shotgun lipidomics as it can distinguish between isobaric species—molecules with the same nominal mass but different elemental compositions. nih.gov

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique to study the metabolic fate of molecules in biological systems. nih.gov By introducing isotopically labeled versions of a compound, researchers can track its conversion into various metabolites. nih.gov

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is often used to label molecules for metabolic studies. nih.gov Replacing hydrogen with deuterium can alter the pharmacokinetic profile of a drug, often leading to a longer half-life by slowing down metabolism at the site of deuteration. juniperpublishers.comsemanticscholar.org For instance, deuterated analogues of various compounds have shown improved metabolic stability in both in vitro and in vivo studies. juniperpublishers.com In the context of this compound, introducing deuterium into the palmitic acid chain or the isopropanolamine group would allow researchers to trace its metabolic pathways and identify its downstream products. europa.eu The use of deuterated water (D₂O) can also be employed to measure the synthesis of lipids like palmitate in vivo. nih.gov

Radiolabeling involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into a molecule to trace its metabolic journey. nih.gov This highly sensitive technique allows for the detection of very low concentrations of metabolites. nih.gov For example, studies using ¹⁴C-labeled palmitic acid have been conducted to analyze its incorporation into different lipid fractions in various tissues. nih.gov By administering ¹⁴C-labeled this compound, researchers can follow the radioactivity through different metabolic pathways, thereby elucidating its biotransformation and identifying the tissues and cellular compartments where it and its metabolites accumulate.

Theoretical and Computational Chemistry Studies of Palmitic Monoisopropanolamide and Analogues

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of complex molecular systems and their dynamic behavior over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. mdpi.com This technique is particularly valuable for understanding the intermolecular interactions that govern the structure and function of molecules like Palmitic Monoisopropanolamide.

Given its amphiphilic nature—possessing both a long, hydrophobic palmitic tail and a hydrophilic isopropanolamide head group—this compound is expected to exhibit significant self-assembly behavior in aqueous environments. MD simulations can model this process, showing how individual molecules aggregate to form structures like micelles or bilayers. mdpi.com Studies on similar molecules, such as palmitate esters, have successfully used all-atom MD simulations to observe the rapid self-assembly of randomly positioned molecules into stable micellar structures within a nanosecond timescale. mdpi.com

These simulations can elucidate the role of various forces in stabilizing molecular assemblies:

Hydrogen Bonds: The hydroxyl and amide groups in the head region of this compound can form hydrogen bonds with water molecules and with each other. MD simulations can quantify the number and lifetime of these bonds, which are crucial for the stability of the aggregate structure. dovepress.com

Van der Waals Interactions: The long hydrocarbon tails interact primarily through weaker van der Waals forces, driving the hydrophobic effect that leads to aggregation.

Solvent Interactions: Simulations explicitly model the surrounding solvent (typically water), providing insight into the preferential hydration of the molecule and how solvent molecules are organized around the hydrophilic and hydrophobic regions. nih.gov

For instance, MD simulations of palmitic acid, the precursor fatty acid, have been used to study its interaction with other molecules and its solubility under various conditions, demonstrating how intermolecular forces dictate its behavior. nih.gov Similar simulations for this compound would reveal how the addition of the isopropanolamide headgroup modifies these interactions, influencing its properties as a surfactant or emulsifier.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in structure-based drug design and in understanding the biological functions of molecules like this compound. nih.govresearchgate.net

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. scilit.com

For this compound, docking studies could be used to identify potential protein targets and elucidate the molecular basis of its biological activity. The analysis of a docked complex can reveal key interactions, such as:

Hydrogen bonds between the ligand's amide and hydroxyl groups and polar residues in the protein's binding pocket.

Hydrophobic interactions between the ligand's long alkyl chain and nonpolar residues of the protein.

Predicting the binding site is a critical aspect of this process. While many proteins have well-defined active sites, some binding pockets are "cryptic," meaning they are only formed upon ligand binding. nih.gov Advanced computational methods, including those combining MD simulations with machine learning, are being developed to predict these challenging sites. nih.gov By docking this compound against a panel of proteins, researchers can generate hypotheses about its mechanism of action, which can then be tested experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for investigating the electronic properties of molecules from first principles.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic distribution. mdpi.com DFT has been successfully used to simulate the molecular structures of fatty acids like palmitic acid, providing a basis for comparing their reactivity and stability. researchgate.net

In a typical DFT study, the Kohn-Sham equations are solved to determine the ground-state electron density of the molecule. mdpi.com The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVQZ) is crucial for obtaining accurate results. mdpi.comnih.gov For this compound, DFT calculations can yield fundamental data on its electronic characteristics, such as the distribution of electron density and the location of molecular orbitals.

From the electronic structure calculated by DFT, several reactivity indices can be derived that offer insights into the chemical behavior of a molecule.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.combanglajol.info

Dipole Moment (µ): The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge. researchgate.net It is a valuable descriptor for probing chemical reactivity, as a higher dipole moment often correlates with increased reactivity. researchgate.net

DFT calculations performed on palmitic acid, the parent fatty acid of this compound, provide a useful reference. These studies help in understanding the intrinsic electronic properties that are carried over to its amide derivative.

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO (eV) | -7.46 | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| ELUMO (eV) | 0.30 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE, eV) | 7.76 | A large gap indicates high kinetic stability and low chemical reactivity. mdpi.comresearchgate.net |

| Dipole Moment (Debye) | 1.28 | Measures molecular polarity; influences intermolecular interactions and reactivity. researchgate.net |

| Global Hardness (η) | 3.88 | Resistance to change in electron distribution; high values correlate with stability. |

| Global Softness (S) | 0.2577 | The reciprocal of hardness; indicates higher reactivity. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, while Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate chemical structure with biological activity or chemical properties.

A QSAR model is typically represented by an equation that links one or more physicochemical or structural descriptors of a molecule to its activity. These descriptors can be derived from the 2D or 3D structure of the molecule and can include:

Electronic descriptors: Such as dipole moment or atomic charges calculated via quantum mechanics.

Topological descriptors: Which describe the connectivity and branching of the molecular structure.

Steric descriptors: Related to the size and shape of the molecule.

For a series of analogues of this compound, a QSAR study could be conducted to predict a specific biological activity, such as anti-inflammatory or antimicrobial effects. The process would involve:

Synthesizing or computationally generating a library of related compounds with variations in chain length, head group structure, or other features.

Experimentally measuring the biological activity of these compounds.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods or machine learning algorithms (like multiple linear regression, partial least squares, or random forests) to build a model that links the descriptors to the observed activity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested analogues of this compound. This allows for the rational design of more potent or selective compounds and prioritizes synthetic efforts, thereby accelerating the discovery process.

Computational Prediction of Chemical Reactivity and Stability

Computational chemistry methods, particularly quantum chemical calculations, are instrumental in predicting the chemical reactivity and stability of molecules. nih.govscienceopen.com These approaches can elucidate reaction mechanisms and predict the kinetic and thermodynamic properties of chemical processes. For fatty acid amides, these studies can help in understanding their biosynthesis, degradation, and interaction with biological targets.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape and stability of this compound in various environments, such as in solution or interacting with a lipid bilayer. For instance, MD simulations have been used to investigate the interaction between palmitic acid and carbon dioxide, providing insights into its solubility and distribution. nih.gov Such computational approaches could similarly be applied to this compound to understand its physical and chemical behavior.

Quantum mechanics/molecular mechanics (QM/MM) modeling is another powerful technique that has been used to study the reaction mechanisms of enzymes that metabolize fatty acid amides, such as fatty acid amide hydrolase (FAAH). portlandpress.com These studies provide detailed information about the catalytic process at the quantum mechanical level, which is crucial for the design of specific inhibitors.

A variety of computational methods can be applied to predict the reactivity and stability of this compound and its analogues. The following table summarizes some of these techniques and their potential applications.

| Computational Method | Application in Studying this compound | Key Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reaction energetics. | Prediction of reactive sites, stability, and potential metabolic pathways. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions in different environments (e.g., water, lipid membranes). | Understanding of conformational flexibility, solubility, and membrane permeability. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound. | Elucidation of catalytic mechanisms of enzymes like FAAH and prediction of inhibitor binding. |

| Automated Reaction Path Search | Exploration of potential chemical reaction pathways. | Discovery of novel synthesis routes or degradation pathways. nih.gov |

Development of Structure-Function Models for Fatty Amides

Structure-function models, including Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies, are crucial for understanding how the chemical structure of a molecule determines its biological activity. researchgate.netnih.govmdpi.com For fatty amides, these models have been extensively used to design potent and selective enzyme inhibitors.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netnih.govnih.gov For example, 2D and 3D-QSAR models have been developed for inhibitors of FAAH, the enzyme responsible for the degradation of many fatty acid amides. researchgate.netnih.gov These models help in identifying the key structural features required for potent inhibition.

SAR studies involve systematically modifying the structure of a molecule and observing the effect on its biological activity. This approach has been instrumental in the development of inhibitors for enzymes involved in fatty acid amide metabolism. For instance, SAR studies on a series of ethanolamine-based compounds led to the discovery of potent and selective agonists for the S1P1 receptor. nih.gov

The following table presents examples of fatty acid amides and their analogues, highlighting the relationship between their structure and function.

| Compound | Structural Features | Biological Function/Activity |

| Anandamide (N-arachidonoylethanolamine) | Arachidonic acid backbone with an ethanolamine (B43304) headgroup. | Endogenous ligand for cannabinoid receptors. wikipedia.orgnih.gov |

| Palmitoylethanolamide (B50096) (PEA) | Palmitic acid backbone with an ethanolamine headgroup. | Anti-inflammatory and analgesic effects, primarily through PPARα. nih.gov |

| Oleoylethanolamide (OEA) | Oleic acid backbone with an ethanolamine headgroup. | Regulation of satiety and lipid metabolism via PPARα. nanobles.com |

| URB597 (cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester) | A carbamate (B1207046) inhibitor of FAAH. | Potent inhibitor of fatty acid amide hydrolase (FAAH). nih.gov |

Systems Biology Approaches in Understanding Fatty Acid Metabolism and Perturbations

Systems biology provides a holistic framework to study complex biological processes like fatty acid metabolism by integrating experimental data with computational modeling. nih.gov This approach allows for the analysis of metabolic networks and the prediction of how these networks respond to perturbations, such as changes in diet or disease states.

Metabolic network analysis is a key component of systems biology that can map the complex web of biochemical reactions involved in the synthesis, modification, and degradation of fatty acids and their derivatives, including this compound. elsevierpure.com These network models can be used to identify key enzymes and regulatory points in fatty acid metabolism. For example, network meta-analysis has been used to elucidate the molecular mechanisms by which palmitic acid contributes to liver fibrosis. elsevierpure.com

Perturbation studies, where the metabolic system is intentionally altered, are often combined with systems biology approaches to understand the functional roles of specific genes or metabolites. By observing how the metabolic network responds to the perturbation, researchers can gain insights into the robustness and regulatory mechanisms of the system. This approach has been applied to study the effects of high-fat diets on fatty acid metabolism.

A systems pharmacology perspective, integrating systems biology with pharmacokinetics and pharmacodynamics, has been used to evaluate the clinical development of FAAH inhibitors. nih.govnih.gov This integrated modeling approach can help in understanding the complex interactions between a drug, its target, and the broader biological system.

The table below outlines the key components of a systems biology approach to studying the metabolism of fatty acid amides and the effects of perturbations.

| Component | Description | Application to Fatty Acid Amide Metabolism |

| High-Throughput Data Acquisition | "Omics" technologies (genomics, transcriptomics, proteomics, metabolomics) to generate large-scale datasets. | Profiling of genes, proteins, and metabolites involved in the metabolism of this compound and related compounds under different conditions. |

| Network Reconstruction | Building computational models of metabolic pathways and regulatory networks based on experimental data and literature. | Creating a comprehensive map of the biochemical reactions involved in the synthesis and degradation of fatty acid amides. |

| Computational Modeling and Simulation | Using mathematical models to simulate the behavior of the metabolic network and predict its response to perturbations. | Simulating the effects of genetic mutations, dietary changes, or drug interventions on the levels of this compound and other fatty acid amides. |

| Experimental Validation | Performing targeted experiments to validate the predictions of the computational models. | Measuring the levels of specific metabolites or the activity of key enzymes to confirm the model's accuracy. |

Advanced Applications and Emerging Research Areas of Palmitic Monoisopropanolamide

Integration in Advanced Materials Science

The unique chemical structure of palmitic acid and its derivatives, characterized by a long hydrocarbon tail and a functional polar head, makes them valuable building blocks in materials science. Their applications range from biodegradable polymers to precisely engineered amphiphilic molecules.

Palmitic acid, the saturated fatty acid precursor to palmitic monoisopropanolamide, is a key substrate in the production of bioplastics, particularly polyhydroxyalkanoates (PHAs). nih.govnih.gov PHAs are biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. rroij.com They are considered environmentally friendly alternatives to conventional petroleum-based plastics due to their ability to degrade under aerobic and anaerobic conditions. nih.gov

Research has demonstrated that supplementing the growth media of certain bacteria, such as Alcaligenes sp. NCIM 5085, with palmitic acid significantly enhances the yield of PHAs. nih.govnih.gov In one study, the addition of palmitic acid resulted in a maximum PHA content of 70.8% of the cell's dry weight. nih.govnih.gov Gas chromatography analysis revealed that this process yields short-chain length (scl) PHAs, which are valuable precursors for bioplastic production. nih.govnih.gov The common intermediate in this process is believed to be acetyl-CoA, which links fatty acid metabolism to PHA biosynthesis. nih.gov

A separate chemical pathway for producing bioplastics involves the synthesis of polyesters from palmitic acid. semanticscholar.orgresearchgate.netnih.gov In this approach, palmitic acid is chemically modified to create monomers, such as dimethyl 2-tetradecylmalonate, which are then polymerized with diols using a catalyst like titanium (IV) isopropoxide. semanticscholar.orgresearchgate.net The resulting polyesters exhibit promising thermal properties, suggesting their potential use as internal plasticizers in the bio-based industry. researchgate.netnih.gov

| Condition | PHA Yield (% of Cell Dry Weight) | Key Monomer Produced | Reference |

|---|---|---|---|

| Basal Media (Control) | 54.23 ± 0.61% | N/A | nih.gov |

| Palmitic Acid Supplemented Media (15 g/L) | 70.8 ± 0.08% | Polyhydroxybutyrate (PHB) | nih.govnih.gov |

Amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties, are fundamental to many industrial and biological processes. researchgate.net this compound is structurally an amphiphile, with the long 16-carbon chain of palmitic acid providing the hydrophobic tail and the isopropanolamide group serving as the polar, hydrophilic head.

This dual nature allows such molecules to act as nonionic surfactants and emulsifiers. researchgate.netgoogle.com They are capable of reducing surface tension at interfaces, making them useful in a wide array of products, including personal care items and detergents. google.comcir-safety.org The specific structure of fatty acid amides like this compound provides excellent thickening and foam-stabilizing properties in formulations. google.com The design of these molecules can be tailored for specific applications by modifying either the fatty acid chain length or the polar head group to achieve the desired balance of properties for use in complex commercial mixtures. researchgate.net

Chemical Biology and Mechanistic Probes

The precise structure of fatty acids and their amides allows for their modification into powerful tools for studying complex biological processes. These chemical probes enable researchers to investigate protein functions and interactions with high specificity.

Protein lipidation, such as S-palmitoylation, is a critical post-translational modification that affects protein localization, stability, and function. iris-biotech.de To study these dynamic processes, researchers have developed bifunctional and trifunctional probes based on palmitic acid. iris-biotech.decaymanchem.com "Photoclick palmitic acid" is a state-of-the-art example of such a probe. caymanchem.comlabchem.com.my

These molecules are ingeniously designed with two key bio-orthogonal functional groups:

A photoactivatable diazirine group : This small, three-membered ring can be activated by UV light, causing it to release nitrogen gas and form a highly reactive carbene. iris-biotech.de This carbene then spontaneously and covalently bonds to nearby molecules, effectively "capturing" interacting proteins. iris-biotech.de

A terminal alkyne group : This group allows the probe to be detected and purified via a "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition. iris-biotech.denih.gov An azide-containing tag, such as a fluorescent dye or biotin, can be "clicked" onto the alkyne for visualization or affinity purification. nih.gov

By introducing these photoclickable palmitic acid probes into cells, scientists can label palmitoylated proteins, identify protein-protein interactions involving these modified proteins, and trace the metabolic fate of fatty acids in living systems. iris-biotech.decaymanchem.comnih.gov

| Property | Description | Reference |

|---|---|---|

| Formal Name | 11-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)undecanoic acid | caymanchem.com |

| Molecular Formula | C16H26N2O2 | iris-biotech.decaymanchem.com |

| Key Functional Groups | Photoactivatable diazirine, Clickable terminal alkyne | caymanchem.comlabchem.com.my |

| Application | Probe for studying protein lipidation and protein-protein interactions | iris-biotech.decaymanchem.com |

Fatty acids and their amide derivatives have been shown to act as modulators of enzyme activity and biological receptors. Research indicates that saturated fatty acids like palmitic acid can influence the expression of key enzymes. nih.gov For example, treatment of neural cells with palmitic acid was found to significantly reduce the expression of insulin-degrading enzyme (IDE), a crucial protease responsible for the breakdown of amyloid-beta, which is implicated in Alzheimer's disease. nih.gov

This modulatory role extends to other amide compounds. Palmitoyl (B13399708) derivatives, such as palmitoyl oligopeptides, have been investigated as potential modulators for receptors like TRPM8. google.com Furthermore, the monoisopropanolamine moiety itself, which forms the head group of this compound, has been shown to exhibit inhibitory activity against certain enzymes, such as ethanolamine (B43304) deaminase. medchemexpress.com These findings highlight a promising area of research where fatty acid amides could be developed as targeted therapeutic agents or as tools to study enzymatic pathways.

Sustainable Chemistry and Green Synthesis Initiatives

In response to growing environmental concerns, the chemical industry is increasingly adopting principles of green chemistry, focusing on renewable feedstocks, waste reduction, and energy-efficient processes. The synthesis and sourcing of this compound and its precursors are part of this trend.

The primary precursor, palmitic acid, can be sourced from vegetable oils like palm oil. goldenagri.com.sg The move towards sustainable palm oil production, certified by organizations like the Roundtable on Sustainable Palm Oil (RSPO), helps ensure that the feedstock is renewable and responsibly sourced. goldenagri.com.sg

Significant advances have been made in the green synthesis of fatty acid amides. One-step synthesis methods have been developed to produce fatty acid monoisopropanolamides directly from the fatty acid and monoisopropanolamine without the need for a catalyst. google.compatsnap.com This simplifies the process, reduces waste, and avoids the use of potentially harmful catalysts. The process also allows for the recovery and recycling of unreacted monoisopropanolamine, further reducing costs and environmental impact. patsnap.com

Other green approaches include the use of enzymes as catalysts in solvent-free systems. mdpi.com For instance, the synthesis of sugar fatty acid esters has been achieved using lipases to catalyze the reaction between a fatty acid source and a sugar in a system where the oil itself acts as the reaction medium. mdpi.com Palmitic acid has also been used as a green, natural, and cost-effective template for the synthesis of novel mesoporous silica (B1680970) materials, demonstrating its utility in creating advanced materials through environmentally benign methods. nih.gov

Leveraging Bio-based Feedstocks for Sustainable Fatty Amide Production

The shift towards a circular economy and sustainable manufacturing has intensified the search for renewable and bio-based raw materials for chemical production. For fatty amides like this compound, this involves moving away from petrochemical-derived inputs towards feedstocks sourced from vegetable oils, animal fats, and microbial lipids. google.comresourcewise.com These bio-based feedstocks offer a renewable alternative for producing the fatty acid component, a key building block of fatty amides.

Vegetable oils, such as palm oil, corn oil, and sunflower oil, are primary sources of fatty acids, including palmitic acid. morressier.comacs.orgijcce.ac.ir Research has demonstrated the direct synthesis of fatty acid amides from various commercial vegetable oils through amidation reactions. morressier.comacs.org This approach leverages the readily available triglyceride structure of oils as a starting point for amide synthesis.

A significant advancement in the sustainable production of fatty amides involves the use of 1-monoacylglycerols (MAGs) as acyl donors. colab.wsacs.org MAGs can be derived from the enzymatic glycerolysis of vegetable oils. Studies have shown that using MAGs, such as 1-monoolein, for enzymatic amidation results in significantly higher product yields compared to using free fatty acids or their ethyl esters. colab.wsacs.org For instance, the synthesis of oleoyl (B10858665) ethanolamide from 1-monoolein achieved a yield of up to 96%. colab.wsacs.org This two-step process, starting from a vegetable oil to produce a fatty amide, presents a highly efficient and greener route. colab.wsacs.org

Microbial sources also represent a promising frontier for fatty amide feedstocks. Oleaginous yeasts, for example, can produce significant quantities of microbial lipids, known as single-cell oils (SCOs), by metabolizing agri-food waste. mdpi.com These yeasts are versatile and can grow on various side-stream carbon sources, converting them into lipids with fatty acid profiles that include palmitic acid. mdpi.com Similarly, lipid-rich microalgae are being explored as a sustainable feedstock for biofuels and biochemicals, offering another potential source of the fatty acids required for amide production. google.commdpi.com

The utilization of these bio-based feedstocks aligns with the principles of green chemistry by reducing reliance on finite fossil resources and often integrating with waste valorization streams.

Table 1: Comparison of Acyl Donors for Fatty Ethanolamide Synthesis

| Acyl Donor | Product Yield (%) | Reference |

|---|---|---|

| 1-Monoolein | 96.2 | colab.wsacs.org |

| Oleic Acid | 76.4 | colab.wsacs.org |

| Ethyl Oleate | 51.8 | colab.wsacs.org |

| Triolein | 0 | colab.wsacs.org |

Development of Environmentally Benign Synthetic Routes

Traditional methods for synthesizing amides often rely on stoichiometric activating reagents and harsh reaction conditions, which generate significant chemical waste and pose environmental concerns. sioc-journal.cnucl.ac.uk The development of environmentally benign synthetic routes for fatty amides, including this compound, is a key area of research focused on improving sustainability and efficiency. sioc-journal.cn

Enzymatic Synthesis

Biocatalysis, using enzymes like lipases, offers a highly selective and sustainable alternative for amide bond formation. nih.govnumberanalytics.com Enzymatic methods operate under mild conditions, reducing energy consumption and minimizing side reactions. numberanalytics.com For instance, Candida antarctica lipase (B570770) B has been effectively used as a biocatalyst for the amidation of free carboxylic acids and amines, achieving excellent conversions and yields in green solvents like cyclopentyl methyl ether without the need for intensive purification. nih.gov Novozym 435, another lipase, has also proven effective in catalyzing the synthesis of monoacylglycerols, which are efficient precursors for fatty amides. researchgate.net The enzymatic synthesis of fatty amides using 1-monoacylglycerols as acyl donors is particularly noteworthy for its high efficiency and environmentally friendly nature, avoiding the use of toxic substrates like fatty acid chlorides. colab.wsacs.org

Catalytic Direct Amidation

Catalytic direct amidation, which involves the reaction of a carboxylic acid and an amine with the removal of water, is an atom-economical approach that avoids the use of stoichiometric activating agents. ucl.ac.uk While challenges remain in developing highly efficient and broadly applicable catalysts, this area is a major focus of green chemistry research. sioc-journal.cnucl.ac.uk For the production of fatty acid monoisopropanolamide (MIPA), a one-step synthesis method has been developed that involves the direct reaction of the fatty acid with monoisopropanolamine at elevated temperatures (150°C-200°C) without the need for a catalyst. patsnap.com This process is simple and results in a low content of unreacted free amine in the final product. patsnap.com

Emerging Green Technologies

Other innovative and sustainable approaches to amide synthesis are also being explored. These include:

Solvent-Free Synthesis: Methods like mechanochemistry, which uses mechanical energy from grinding or milling to drive reactions, can eliminate the need for solvents, thereby reducing waste and environmental impact. numberanalytics.com

Electrosynthesis: The use of electricity to drive chemical reactions is gaining traction as a green and sustainable method for amide bond formation. rsc.org Electrosynthesis can offer alternative reaction pathways with high efficiency and control. rsc.org

These advancements in synthetic methodologies are paving the way for the cleaner and more sustainable production of this compound and other fatty amides, aligning chemical manufacturing with environmental stewardship goals.

Table 2: Research Findings on Environmentally Benign Synthesis of Amides

| Synthetic Approach | Key Findings | Advantages | Reference |

|---|---|---|---|

| Enzymatic Synthesis (Lipase-catalyzed) | High yields (up to 96%) for fatty amide production using 1-monoacylglycerols. colab.wsacs.org | Mild reaction conditions, high selectivity, biodegradable catalyst, reduced waste. | colab.wsacs.orgnih.govnumberanalytics.com |

| Catalyst-Free Direct Amidation | One-step process for fatty acid MIPA synthesis by reacting fatty acids with monoisopropanolamine at 150-200°C. patsnap.com | Simple process, no catalyst required, low free amine content. | patsnap.com |

| Electrosynthesis | An emerging sustainable method for amide bond formation. rsc.org | Uses electricity as a clean reagent, potential for high efficiency. | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing palmitic monoisopropanolamide with high purity?

- Methodology : Synthesis typically involves the condensation of palmitic acid with isopropanolamine under controlled conditions. Key steps include:

- Use of a coupling agent (e.g., DCC/DMAP) to facilitate amide bond formation .

- Purification via column chromatography or recrystallization to ensure ≥95% purity.

- Characterization via FT-IR (to confirm amide C=O stretch at ~1640 cm⁻¹) and NMR (to verify alkyl chain integrity and isopropanolamide proton signals) .

- Data Consideration : Report yield, purity, and spectral data in tabular form (e.g., retention factors, δ values for protons).

Q. How can researchers validate the identity and purity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity .

- Spectroscopy : Combine H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency with literature values.

- Data Reporting : Include retention times, spectral peaks, and melting ranges in supplementary materials .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the surfactant properties of this compound in lipid-based formulations?

- Methodology :

- Factorial Design : Apply Box-Behnken or central composite designs to optimize variables (e.g., concentration, pH, temperature) .

- Response Variables : Measure critical micelle concentration (CMC), emulsification efficiency, and stability under stress conditions (e.g., centrifugation, thermal cycling) .

- Example Table :

| Variable (Unit) | Low Level | High Level | Response (CMC, mM) |

|---|---|---|---|

| Concentration (%) | 0.5 | 2.0 | 0.8 ± 0.1 |

| pH | 6.0 | 8.0 | 1.2 ± 0.3 |

| Temperature (°C) | 25 | 45 | 1.5 ± 0.2 |

- Analysis : Use ANOVA to identify significant factors (p < 0.05) and model interactions .

Q. How should researchers address contradictions in cytotoxicity data for this compound across studies?

- Methodology :

- Source Analysis : Compare cell lines (e.g., INS-1 vs. HEK293), exposure durations, and assay protocols (e.g., MTT vs. resazurin) .

- Error Mitigation : Standardize pre-treatment steps (e.g., serum starvation, solvent controls) and validate via positive/negative controls .

- Case Study : In palmitic acid studies, viability dropped from 100% (control) to 50% at 2 mM, but rebounded at 2.25 mM, suggesting dose-dependent cytotoxicity thresholds .

Q. What frameworks guide the formulation of research questions for mechanistic studies on this compound?

- Methodology :

- PICO Framework : Define Population (e.g., lipid membranes), Intervention (concentration gradients), Comparison (alternative surfactants), Outcome (membrane fluidity changes) .

- FINER Criteria : Ensure questions are Feasible (in vitro models), Interesting (novel mechanisms), Novel (unexplored structure-activity relationships), Ethical (non-animal models where possible), Relevant (to drug delivery systems) .

Methodological and Reporting Standards

Q. How should researchers document experimental protocols for reproducibility?

- Guidelines :

- Detailed Descriptions : Specify reagent sources (e.g., Sigma-Aldrich, ≥99%), equipment settings (e.g., sonication amplitude/duration), and statistical software (e.g., Design Expert® for DOE) .

- Supporting Information : Upload raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Figshare with DOIs .

Q. What are the best practices for presenting contradictory data in publications?

- Strategy :

- Transparent Reporting : Use error bars, confidence intervals, and sensitivity analyses in figures .

- Discussion Section : Contrast findings with prior work (e.g., "Smith et al. reported 80% viability at 1 mM, whereas our data show 75% due to differences in cell passage number") .

Data Analysis and Interpretation

Q. How can response surface methodology (RSM) improve the optimization of this compound in nanocarrier systems?

- Application :

- Model Fitting : Use quadratic models to predict particle size and polydispersity index (PDI) as functions of independent variables (e.g., chitosan concentration, sonication time) .

- Validation : Confirm predictions via three confirmation runs (e.g., predicted PDI = 0.12 vs. observed = 0.15 ± 0.02) .

Q. What statistical tools are essential for analyzing dose-response relationships in cytotoxicity studies?

- Tools :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism® .

- IC50 Calculation : Report with 95% confidence intervals and compare via extra sum-of-squares F-test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.